罗丹明123

描述

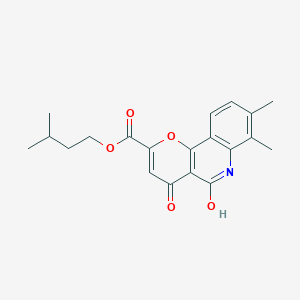

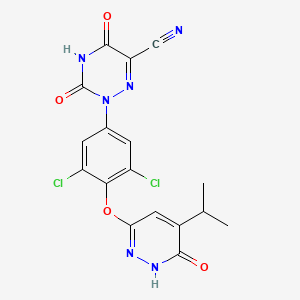

Rhodamine 123 (chloride) is a fluorescent dye belonging to the rhodamine family. It is widely used in various scientific fields due to its unique properties, such as high fluorescence quantum yield and photostability. The compound is often utilized as a tracer dye in water to determine flow rates and directions, and it is extensively employed in biotechnology applications, including fluorescence microscopy, flow cytometry, and fluorescence correlation spectroscopy .

科学研究应用

Rhodamine 123 (chloride) has a wide range of applications in scientific research, including:

作用机制

Rhodamine 123 (chloride) exerts its effects by binding to mitochondrial membranes and inhibiting transport processes, particularly the electron transport chain. This inhibition slows down cellular respiration and affects mitochondrial function. The compound is a substrate of P-glycoprotein, which is often overexpressed in cancer cells, leading to its use in studying drug resistance mechanisms .

Similar Compounds:

- Rhodamine B

- Rhodamine 6G

- Rhodamine 101

- Basic Violet 11

Comparison: Rhodamine 123 (chloride) is unique among these compounds due to its specific binding to mitochondrial membranes and its use as a functional reporter for P-glycoprotein. While other rhodamine derivatives also exhibit fluorescence properties, Rhodamine 123 (chloride) is particularly valued for its high fluorescence quantum yield and photostability, making it a preferred choice for applications requiring precise and reliable fluorescence measurements .

未来方向

Rhodamine 123 is increasingly being used in biotechnology applications such as fluorescence microscopy, flow cytometry, fluorescence correlation spectroscopy, and ELISA . The expression of Rhodamine 123 identifies different stem cell subpopulations in a canine HCC cell line . This holds excellent potential for intracellular protein network investigations .

生化分析

Biochemical Properties

Rhodamine 123 is known to interact with various biomolecules, particularly within the mitochondria . It is a substrate for P-glycoprotein (Pgp), a protein that plays a crucial role in drug transport and resistance . Rhodamine 123’s interaction with Pgp and other biomolecules is essential for its function as a mitochondrial probe .

Cellular Effects

Rhodamine 123 has significant effects on various types of cells and cellular processes . It influences cell function by affecting mitochondrial membrane potential . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely due to its interactions with mitochondria and its role as a substrate for Pgp .

Molecular Mechanism

The mechanism of action of Rhodamine 123 involves its binding to mitochondrial membranes, inhibiting transport processes, especially the electron transport chain, thus slowing down cellular respiration . It is also a substrate of P-glycoprotein (Pgp), which is usually overexpressed in cancer cells .

Temporal Effects in Laboratory Settings

The effects of Rhodamine 123 can change over time in laboratory settings . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Rhodamine 123 can vary with different dosages in animal models . Studies have shown that the transfer of Rhodamine 123 into the brain of infant rats was significantly higher than into adult brain, indicating that the dosage can influence the effects of Rhodamine 123 .

Metabolic Pathways

Rhodamine 123 is involved in several metabolic pathways . It interacts with enzymes and cofactors within these pathways, particularly those associated with mitochondrial function .

Transport and Distribution

Rhodamine 123 is transported and distributed within cells and tissues in a manner dependent on membrane polarization . It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of Rhodamine 123 is primarily within the mitochondria . This localization and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

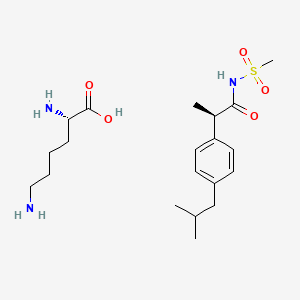

Synthetic Routes and Reaction Conditions: Rhodamine 123 (chloride) can be synthesized through a multi-step process involving the condensation of 3-aminophenol with phthalic anhydride, followed by the reaction with formaldehyde and subsequent quaternization with methyl chloride. The reaction conditions typically involve heating the reactants under reflux in the presence of a suitable solvent, such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of Rhodamine 123 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques to remove any impurities .

化学反应分析

Types of Reactions: Rhodamine 123 (chloride) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered fluorescence properties.

Reduction: Reduction reactions can modify the functional groups on the rhodamine core, affecting its fluorescence characteristics.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various rhodamine derivatives with modified fluorescence properties, which can be tailored for specific applications in scientific research .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Rhodamine 123 can be achieved through a multi-step process involving the condensation of an aldehyde with a ketone, followed by a nucleophilic substitution reaction and a final oxidation step.", "Starting Materials": [ "4-chloroaniline", "2,4-dichlorobenzaldehyde", "3-methyl-2-butanone", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "copper sulfate", "sodium bisulfite", "hydrogen peroxide" ], "Reaction": [ "Step 1: Condensation of 4-chloroaniline with 2,4-dichlorobenzaldehyde in the presence of sodium hydroxide to form 3,6-dichloro-9H-carbazole.", "Step 2: Nucleophilic substitution of the carbazole intermediate with 3-methyl-2-butanone in the presence of hydrochloric acid to form 3,6-dichloro-9-(3-methyl-2-buten-1-yl)carbazole.", "Step 3: Diazotization of 3,6-dichloro-9-(3-methyl-2-buten-1-yl)carbazole with sodium nitrite and hydrochloric acid to form the diazonium salt intermediate.", "Step 4: Coupling of the diazonium salt intermediate with copper sulfate in the presence of sodium bisulfite to form Rhodamine B.", "Step 5: Oxidation of Rhodamine B with hydrogen peroxide in the presence of sodium hydroxide to form Rhodamine 123." ] } | |

CAS 编号 |

62669-70-9 |

分子式 |

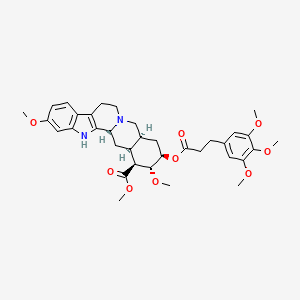

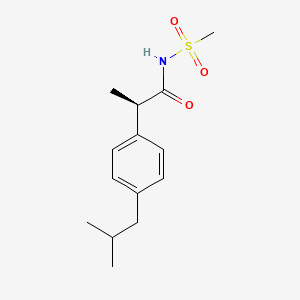

C21H19ClN2O4 |

分子量 |

398.8 g/mol |

IUPAC 名称 |

methyl 2-(3-amino-6-iminoxanthen-9-yl)benzoate;hydrate;hydrochloride |

InChI |

InChI=1S/C21H16N2O3.ClH.H2O/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20;;/h2-11,22H,23H2,1H3;1H;1H2 |

InChI 键 |

SEXIURXGNASJRB-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.Cl |

规范 SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.O.Cl |

外观 |

Solid powder |

其他 CAS 编号 |

62669-70-9 |

物理描述 |

Red to brown powder; [Acros Organics MSDS] |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Rhodamine 123; R 22420; R 302; RH 123. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

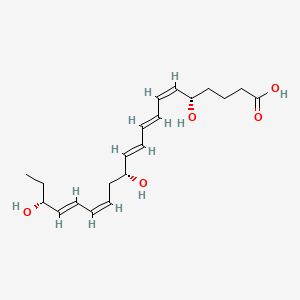

![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)